An In-depth Technical Guide to the Chemical Structure and Synthesis of Penthiopyrad
An In-depth Technical Guide to the Chemical Structure and Synthesis of Penthiopyrad
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Penthiopyrad is a broad-spectrum fungicide belonging to the chemical class of pyrazolecarboxamides. It functions as a succinate dehydrogenase inhibitor (SDHI), a critical enzyme in the mitochondrial respiratory chain of fungi, thereby effectively controlling a wide range of plant pathogens. This guide provides a comprehensive overview of the chemical architecture of penthiopyrad, including its structural features, stereochemistry, and key physicochemical properties. Furthermore, it delineates the principal synthetic pathways for its industrial production, offering a detailed retrosynthetic analysis and a step-by-step protocol for a representative synthesis. The causality behind experimental choices and the analytical techniques for characterization are also discussed to provide a holistic understanding for research and development professionals.
Introduction to Penthiopyrad
Penthiopyrad, developed by Mitsui Chemicals, is a cornerstone in modern crop protection, demonstrating high efficacy against diseases such as rusts, powdery mildew, and gray mold.[1] Its significance lies in its specific mode of action, which offers an alternative to fungicides with different resistance mechanisms.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Penthiopyrad's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[2][3] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, penthiopyrad blocks the oxidation of succinate to fumarate.[3][4] This disruption halts cellular respiration and ATP production, leading to the death of the fungal pathogen.[5][6] This targeted mode of action makes it a potent tool in integrated pest management programs.[3]
Chemical Structure and Physicochemical Properties
A thorough understanding of penthiopyrad's chemical identity is fundamental to its application and synthesis.
IUPAC Name, CAS Number, and Molecular Formula
-
IUPAC Name: (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.[7][8]
Structural Elucidation
Penthiopyrad's structure is an assembly of two key heterocyclic moieties linked by an amide bond:
-
Pyrazole-4-carboxamide Core: A 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring provides the acidic component of the amide. The trifluoromethyl group at the C3 position is crucial for its fungicidal potency.[8]
-
Thiophene Amine Moiety: A 2-(1,3-dimethylbutyl)thiophen-3-amine provides the amine component. The bulky, branched alkyl side chain on the thiophene ring contributes to the molecule's specific binding affinity and physicochemical properties.[11]
The formal condensation of 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid and 2-(4-methylpentan-2-yl)thiophen-3-amine forms the final penthiopyrad molecule.[11][12]
Stereochemistry
Penthiopyrad possesses a single chiral center at the carbon atom of the 1,3-dimethylbutyl side chain attached to the thiophene ring.[8] This results in the existence of two enantiomers: (R)-penthiopyrad and (S)-penthiopyrad. Commercial penthiopyrad is typically produced and sold as a racemic mixture of these two enantiomers.[8]
Physicochemical Properties
The physical and chemical properties of penthiopyrad dictate its environmental fate, formulation, and biological uptake.
| Property | Value | Source |
| Appearance | Solid powder / White solid | [9] |
| Melting Point | 108.7 °C (381.9 K) | [13][14] |
| Boiling Point | Decomposes before boiling (>314 °C) | [13][14] |
| Solubility | Soluble in DMSO | [9] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [6] |
| LogP | 3.86 | [6] |
Synthesis of Penthiopyrad
The industrial synthesis of penthiopyrad is a multi-step process focused on efficiency, yield, and purity. The core of the synthesis is the formation of a stable amide bond between two key intermediates.
Retrosynthetic Analysis
A retrosynthetic approach reveals the most logical disconnection at the amide bond, breaking penthiopyrad down into its primary precursors: a pyrazole acid chloride and a thiophene amine.
Caption: Retrosynthetic analysis of penthiopyrad.
This analysis identifies the two critical building blocks required for the convergent synthesis of the final product.
Key Synthetic Routes
The primary industrial synthesis involves the coupling of these two key intermediates.[8] The synthesis can be broken down into the preparation of each intermediate followed by the final coupling step.
Synthesis of Intermediate A: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
This intermediate is synthesized from simpler starting materials like ethyl trifluoroacetoacetate.[15] A common route involves:
-
Condensation: Reaction of ethyl trifluoroacetoacetate with an orthoformate.[15]
-
Cyclization: The resulting product undergoes cyclization with methylhydrazine to form the pyrazole ring.[15][16]
-
Hydrolysis: Saponification of the ethyl ester to yield the desired carboxylic acid.[15]
-
Chlorination: Conversion of the carboxylic acid to the more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Synthesis of Intermediate B: 2-(1,3-Dimethylbutyl)thiophen-3-amine
The synthesis of this substituted thiophene amine is more complex. One reported method involves the reaction of a 3-amidothiophene derivative with methyl isobutyl ketone.[17]
Detailed Protocol for Penthiopyrad Synthesis (Amide Coupling)
This protocol outlines the final coupling step, a critical reaction in the synthesis of penthiopyrad and other carboxamide fungicides.
Rationale for Experimental Choices:
-
Solvent: An aprotic solvent like tetrahydrofuran (THF) or toluene is chosen to dissolve the reactants without interfering with the reaction.
-
Base: An organic base such as triethylamine or pyridine is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine reactant and drives the reaction to completion.
-
Temperature: The reaction is often started at a low temperature (0-5 °C) to control the initial exothermic reaction rate upon adding the highly reactive acid chloride, and then allowed to warm to room temperature to ensure completion.
Step-by-Step Protocol:
-
Preparation: In a clean, dry, nitrogen-flushed reaction vessel, dissolve 2-(1,3-dimethylbutyl)thiophen-3-amine (Intermediate B) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath with continuous stirring.
-
Addition: Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Intermediate A, 1.0 equivalent) in anhydrous toluene dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography to yield pure penthiopyrad.
Caption: General workflow for the synthesis of penthiopyrad.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized penthiopyrad is essential. Standard analytical methods are employed for this purpose.
Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for both quantification and confirmation of penthiopyrad residues in various matrices.[18][19] It offers high sensitivity and selectivity. The typical ion transitions monitored are m/z 358→149 for quantification and 358→208 for confirmation.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch and N-H bonds.
Extraction and Clean-up for Analysis
For residue analysis in agricultural products, a robust extraction and clean-up procedure is required.
-
Extraction: Samples are typically homogenized and extracted with a solvent mixture like acetone or acetonitrile/water.[18][21]
-
Clean-up: The crude extract is then purified using solid-phase extraction (SPE) cartridges, such as graphitized carbon black or octadecylsilanized silica gel, to remove interfering matrix components before LC-MS/MS analysis.[18]
Conclusion
Penthiopyrad is a highly effective SDHI fungicide with a well-defined chemical structure that is central to its biological activity. Its synthesis is achieved through a convergent strategy centered on a robust amide coupling reaction between two key heterocyclic intermediates. A deep understanding of its structure, properties, and synthesis provides a critical foundation for its effective use in agriculture, for the development of new analogues, and for ensuring regulatory compliance and environmental safety.
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